molecular formula C23H29FN2O2 B11113492 1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide

1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide

Cat. No.: B11113492
M. Wt: 384.5 g/mol
InChI Key: RMYDPOLKJFVCRA-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a fluorophenyl group, and a methylphenoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methylphenoxy group. Common synthetic routes may include:

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of Methylphenoxy Group: This step may involve etherification reactions using methylphenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
  • 1-[(2-bromophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
  • 1-[(2-iodophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide

Uniqueness

1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H29FN2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O2/c1-17-7-9-21(10-8-17)28-16-18(2)25-23(27)19-11-13-26(14-12-19)15-20-5-3-4-6-22(20)24/h3-10,18-19H,11-16H2,1-2H3,(H,25,27)

InChI Key

RMYDPOLKJFVCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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